Z-IETD-fmk

Übersicht

Beschreibung

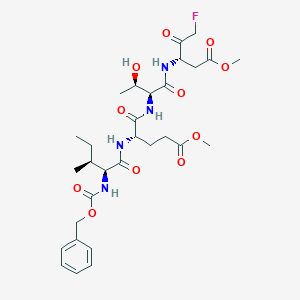

Z-IETD-FMK is a potent small-molecule inhibitor of Caspase-8 . It is a tetrapeptide that binds preferentially to the active site of Caspase-8 . The addition of a benzylocarboxonyl group (Z), O-methyl side chains, and a fluoromethyl ketone (FMK) group enhances this compound cell permeability with no additional cytotoxic effects .

Synthesis Analysis

This compound is synthesized to be used in both in vivo and in vitro cell-based assays to measure the inhibition of apoptosis . A 10 mM stock solution may be made by dissolving 1.0 mg of this compound in 150 µl DMSO .

Molecular Structure Analysis

The molecular formula of this compound is C30H43FN4O11 . It has a molecular weight of 654.68 g/mol . The structure of this compound includes a tetrapeptide IETD that binds preferentially to the active site of Caspase-8 .

Chemical Reactions Analysis

This compound is an irreversible inhibitor that binds to the active site of Caspase-8 . It is also a granzyme B inhibitor . The peptide is O-methylated in the P1 position on aspartic acid providing enhanced stability and increased cell permeability .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 654.68 g/mol . Its molecular formula is C30H43FN4O11 .

Wissenschaftliche Forschungsanwendungen

Caspase-8-Inhibition

Z-IETD-FMK wird hauptsächlich als Caspase-8-Inhibitor verwendet. Es wurde verwendet, um die Aktivität von Caspase-8 in Schweinenierenzellen und seine Auswirkungen auf die durch das porcine Parvovirus (PPV) induzierte Caspase-3-Aktivität in steroidogenen Lutealzellen zu untersuchen .

Studien zur Netzhaut

Forscher haben this compound angewendet, um seine Auswirkungen auf Retinalganglienzellen und Astroglia in Rattenaugen zu untersuchen und so Einblicke in die Gesundheit und Krankheit des Auges zu gewinnen .

Inhibition der NF-κB-Aktivierung

Es wurde festgestellt, dass diese Verbindung die NF-κB-Aktivierung signifikant hemmt, was bei einer Konzentration von 100 μM entscheidend für die Regulierung der Immunantwort ist .

Zellproliferation und -tod

This compound zeigte keinen Einfluss auf das normale Zellwachstum ohne Aktivierungssignal, kann aber die TRAIL-vermittelte Tötung in Zellen hemmen, was seine Rolle bei der Zellproliferation und dem Zelltod zeigt .

Regulierung der Nekroptose

Es wirkt als ein potenter niedermolekularer Inhibitor von Caspase-8, der für die Induktion der Nekroptose bei der Aktivierung von Todesrezeptoren notwendig ist .

Wirkmechanismus

Target of Action

Z-IETD-fmk is a potent small-molecule inhibitor of Caspase-8 (CASP-8) . CASP-8 plays a key role in regulated cell death, acting as an initiator of apoptosis but an inhibitor of necroptosis . Thus, blockade of CASP-8 is necessary for the induction of necroptosis upon engagement of death receptors .

Mode of Action

The tetrapeptide IETD in this compound binds preferentially to the active site of CASP-8 . The addition of a benzylocarboxonyl group (Z), O-methyl side chains, and a fluoromethyl ketone (FMK) group enhances Z‑IETD‑FMK cell permeability with no additional cytotoxic effects . Through the blockade of CASP-8, Z‑IETD‑FMK acts as an inducer of necroptosis .

Biochemical Pathways

This compound affects the pathways of apoptosis and necroptosis. In the absence or inactivation of CASP-8, death signals trigger necroptosis, a type of regulated necrosis . For full induction of necroptosis upon death receptor engagement, deubiquitination of RIPK1 is required .

Pharmacokinetics

This compound is provided as a powder and shipped at room temperature . Upon receipt, it should be stored at -20 °C . Upon resuspension, prepare aliquots and store at -20 °C . Resuspended product is stable for 6 months at -20 °C when properly stored . Avoid repeated freeze-thaw cycles .

Result of Action

This compound suppresses RIPK1-dependent apoptosis and contributes to TNF-α-induced RIPK1-dependent necroptosis . It has been shown to improve clinical outcome in models of lethal bacterial peritonitis and pneumonia by augmenting cytokine release, neutrophil influx, and bacterial clearance .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and storage conditions. It is shipped at room temperature and should be stored at -20 °C upon receipt . The resuspended product is stable for 6 months at -20 °C when properly stored . Repeated freeze-thaw cycles should be avoided to maintain its stability .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Z-IETD-fmk interacts with Caspase-8 (CASP-8), a key enzyme in the apoptosis pathway . The tetrapeptide IETD binds preferentially to the active site of CASP-8 .

Cellular Effects

This compound influences cell function by suppressing RIPK1-dependent apoptosis and contributing to TNF-α-induced RIPK1-dependent necroptosis .

Molecular Mechanism

This compound exerts its effects at the molecular level through the blockade of CASP-8 . This blockade acts as an inducer of necroptosis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in THP1-HMGB1-Lucia™ cellular assays . The product’s stability and long-term effects on cellular function have been validated in these assays .

Dosage Effects in Animal Models

While specific dosage effects in animal models are not mentioned in the available literature, this compound is designed to be used in both in vivo and in vitro cell-based assays to measure the inhibition of apoptosis .

Metabolic Pathways

This compound is involved in the apoptosis pathway, interacting with the enzyme CASP-8 .

Eigenschaften

IUPAC Name |

methyl (4S)-5-[[(2S,3R)-1-[[(3S)-5-fluoro-1-methoxy-1,4-dioxopentan-3-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H43FN4O11/c1-6-17(2)25(35-30(43)46-16-19-10-8-7-9-11-19)28(41)32-20(12-13-23(38)44-4)27(40)34-26(18(3)36)29(42)33-21(22(37)15-31)14-24(39)45-5/h7-11,17-18,20-21,25-26,36H,6,12-16H2,1-5H3,(H,32,41)(H,33,42)(H,34,40)(H,35,43)/t17-,18+,20-,21-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLCQASLWHYEMX-DEKIMQJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)OC)C(=O)NC(C(C)O)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)OC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H43FN4O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

654.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Z-IETD-FMK interact with caspase-8?

A1: this compound acts as a substrate analog and irreversibly binds to the active site of caspase-8. The fluoromethyl ketone group (FMK) in this compound forms a covalent bond with the catalytic cysteine residue of the enzyme, leading to its permanent inactivation. [, , , ]

Q2: What are the downstream effects of caspase-8 inhibition by this compound?

A2: By inhibiting caspase-8, this compound disrupts the extrinsic apoptotic pathway, typically initiated by death receptors like Fas (CD95/APO-1). This inhibition can prevent Bid cleavage, cytochrome c release from mitochondria, and downstream activation of other caspases (like caspase-3, -6, -7, and -9), ultimately suppressing apoptosis. [, , , , , , ]

Q3: Does this compound completely abolish apoptosis?

A3: While this compound effectively inhibits caspase-8 and the extrinsic pathway, it may not entirely prevent apoptosis. Some studies demonstrate that alternative cell death pathways, such as necroptosis or the intrinsic apoptotic pathway, can still be activated in the presence of this compound. [, , , ]

Q4: Can this compound differentiate between canonical and non-canonical inflammasome activation?

A4: Yes, this compound specifically blocks the non-canonical inflammasome pathway by inhibiting caspase-8. This contrasts with Z-YVAD-FMK, a caspase-1 inhibitor, which blocks both canonical and non-canonical inflammasome activation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C27H36F3N5O8, and its molecular weight is 615.6 g/mol. []

Q6: Is there spectroscopic data available for this compound?

A6: While specific spectroscopic data (NMR, IR, etc.) might not be extensively detailed in the provided research, these techniques are likely used for structural confirmation and purity analysis during synthesis and characterization. []

Q7: Under what conditions is this compound typically used?

A7: this compound is commonly used in cell culture experiments to investigate the role of caspase-8 in various cellular processes, including apoptosis. It's typically dissolved in DMSO and added to cell culture media at varying concentrations and durations depending on the specific experimental design. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q8: Is this compound compatible with all cell types?

A8: While this compound is widely used in various cell types, its efficacy and optimal working concentration might vary. It's crucial to optimize the experimental conditions for specific cell lines to ensure accurate results. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q9: Does this compound have any catalytic activity?

A9: No, this compound is an irreversible inhibitor and doesn't possess any intrinsic catalytic activity. It blocks caspase-8 activity by forming a covalent adduct at the enzyme's active site. [, , , ]

Q10: What are the primary research applications of this compound?

A10: this compound is widely used in:

- Apoptosis Research: Investigating the role of caspase-8 in various apoptotic pathways induced by different stimuli. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

- Inflammasome Research: Differentiating between canonical and non-canonical inflammasome activation pathways. []

- Drug Discovery: Screening for potential therapeutic targets and evaluating the efficacy of novel caspase-8 inhibitors. []

- Cell Death Mechanisms: Exploring alternative cell death pathways and their interplay with apoptosis. [, , , ]

Q11: Have there been computational studies on this compound?

A11: While not explicitly detailed in the provided research, computational chemistry techniques like molecular docking, molecular dynamics simulations, and QSAR modeling are valuable tools for studying this compound's binding interactions with caspase-8, predicting its properties, and designing more potent and selective caspase-8 inhibitors. []

Q12: How do structural modifications of this compound affect its activity?

A12: The tetrapeptide sequence (IETD) in this compound mimics the caspase-8 cleavage site and is crucial for its selectivity. Modifications to this sequence can significantly impact its binding affinity and inhibitory potency. [, , , ]

Q13: Are there specific formulations of this compound for improved stability or bioavailability?

A13: While the research primarily utilizes DMSO solutions, formulating this compound into nanoparticles or other drug delivery systems could potentially enhance its stability, solubility, and bioavailability for in vivo applications. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)

![(3S,12S,18S,27S)-9-N,24-N-bis[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-3,18-bis[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-2,6,11,17,21,26-hexaoxo-1,7,10,16,22,25-hexazatricyclo[25.3.0.012,16]triacontane-9,24-dicarboxamide](/img/structure/B549500.png)